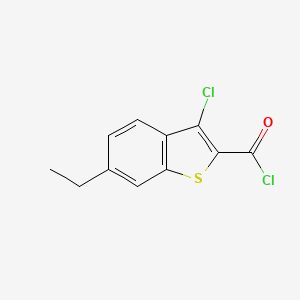

3-Chlor-6-ethyl-1-benzothiophen-2-carbonylchlorid

Übersicht

Beschreibung

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is a chemical compound with the CAS Number: 901555-86-0 . It has a molecular weight of 260.16 . This compound belongs to the class of heterocyclic compounds known as benzothiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The InChI Code for 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is 1S/C11H9Cl2OS/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5,15H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride has a molecular weight of 260.16 . The compound should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen und seine substituierten Derivate, wie „3-Chlor-6-ethyl-1-benzothiophen-2-carbonylchlorid“, sind eine sehr wichtige Klasse von heterocyclischen Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften besitzen .

Entzündungshemmende Medikamente

Diese Verbindungen haben sich als wirksame entzündungshemmende Medikamente erwiesen . Sie können verwendet werden, um Entzündungen bei verschiedenen Erkrankungen zu reduzieren.

Antipsychotika

Thiophenderivate wurden auch bei der Entwicklung von Antipsychotika eingesetzt . Diese Medikamente werden zur Behandlung von Psychosen eingesetzt, einschließlich Wahnvorstellungen, Halluzinationen, Paranoia und gestörtem Denken.

Antiarrhythmika

Diese Verbindungen haben sich bei der Entwicklung von Antiarrhythmika als vielversprechend erwiesen . Diese Medikamente werden zur Behandlung und Vorbeugung von Herzrhythmusstörungen eingesetzt.

Anxiolytika

Thiophenderivate wurden bei der Entwicklung von Anxiolytika eingesetzt . Diese Medikamente werden zur Behandlung von Angststörungen und zur Linderung von kurzfristigen Angstsymptomen eingesetzt.

Antifungalmittel

Diese Verbindungen haben sich als wirksame Antifungalmittel erwiesen . Sie können zur Behandlung einer Vielzahl von Pilzinfektionen eingesetzt werden.

Antikrebsmittel

Thiophenderivate haben sich bei der Entwicklung von Antikrebsmitteln als vielversprechend erwiesen . Sie können das Wachstum von Krebszellen hemmen und wurden in der Krebsbehandlung eingesetzt.

Materialwissenschaft

Neben den medizinischen Anwendungen haben Thiophen und seine Derivate vielfältige Anwendungen in der Materialwissenschaft . Aufgrund ihrer einzigartigen Eigenschaften wurden sie bei der Entwicklung verschiedener Materialien eingesetzt.

Safety and Hazards

Zukünftige Richtungen

Benzothiophene derivatives, including 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel benzothiophene derivatives with more effective pharmacological activity .

Wirkmechanismus

are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemische Analyse

Biochemical Properties

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride can bind to proteins involved in cellular metabolism, altering their activity and thus influencing metabolic processes .

Cellular Effects

The effects of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt signaling pathways that regulate cell growth and differentiation . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for various cellular functions. Furthermore, 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride can alter cellular metabolism by binding to metabolic enzymes, thereby influencing the rates of metabolic reactions .

Molecular Mechanism

At the molecular level, 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a buildup of substrates and a decrease in product formation . Additionally, 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride can interact with DNA and RNA, affecting gene expression by altering transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by disrupting signaling pathways involved in cell proliferation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological effect .

Metabolic Pathways

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in ATP production . Additionally, it can affect the levels of various metabolites, altering the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes . The precise localization of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride can determine its specific biological effects .

Eigenschaften

IUPAC Name |

3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2OS/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPERBZRLNKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654507 | |

| Record name | 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901555-86-0 | |

| Record name | 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

amine](/img/structure/B1453892.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)